molecular formula C15H14Cl2N2OS B2876962 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 312941-26-7

3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2876962
CAS No.: 312941-26-7
M. Wt: 341.25
InChI Key: RYUZUYVQFDRLAH-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with dichloro groups and a tetrahydrobenzo[d]thiazole moiety

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of dichlorobenzamide , which has been reported to have various applications in the field of medicine, industry, and biology . .

Mode of Action

It is known that benzamide derivatives can interact with their targets through hydrogen bonding . The compound’s structure, which includes a benzamide moiety, suggests it may also interact with its targets in a similar manner.

Biochemical Pathways

Benzamide derivatives have been reported to exhibit various biological activities, such as antitumoral and anticonvulsive activities . This suggests that the compound may affect pathways related to these activities.

Pharmacokinetics

The compound’s structure suggests it may have suitable drug-like properties .

Result of Action

Some benzamide derivatives have been reported to exhibit anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

The reaction conditions generally involve:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of automated systems for precise control of temperature, pressure, and reagent addition.
  • Purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 3,5-dichlorobenzoic acid and 6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

Scientific Research Applications

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural features.

    Material Science: Explored for its potential in creating novel materials with specific electronic or optical properties.

    Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzamide: Lacks the thiazole moiety, making it less versatile in biological applications.

    N-(6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide: Lacks the dichloro groups, which may affect its reactivity and biological activity.

    Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and sulfathiazole, which have different substituents and biological activities.

Uniqueness

3,5-Dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its dichloro-substituted benzamide core and the tetrahydrobenzo[d]thiazole moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c1-8-2-3-12-13(4-8)21-15(18-12)19-14(20)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUZUYVQFDRLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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